molecular formula C9H10N2O3S B1436482 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol CAS No. 7677-49-8

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol

Cat. No. B1436482
CAS RN: 7677-49-8
M. Wt: 226.25 g/mol
InChI Key: DYWHFCILLXJTMM-UHFFFAOYSA-N
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Description

“2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol” is a chemical compound with the molecular formula C9H10N2O3S. It is related to benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring .


Molecular Structure Analysis

The molecular structure of “2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol” includes a benzothiazole ring, which is a cyclic structure consisting of a benzene ring fused to a thiazole ring . The compound also contains an ethanol group and an amino group attached to the benzothiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol” include a predicted melting point of 158.60°C and a predicted boiling point of approximately 457.4°C at 760 mmHg. The compound is also predicted to have a density of approximately 1.5 g/cm³ and a refractive index of 1.68 .

Scientific Research Applications

Chemistry and Properties

The chemistry and properties of benzothiazole derivatives, including compounds related to 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol, have been extensively studied. These compounds, including benzothiazole and its analogues, are known for their varied biological activities and industrial demand. The review of modern approaches to the synthesis and transformations of practically valuable benzothiazole derivatives highlights new synthesis methods emphasizing green chemistry principles and the potential for creating pharmacologically active heterocycles (Zhilitskaya et al., 2021).

Biological and Electrochemical Activity

Benzothiazole derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. These activities are attributed to the unique structure of the benzothiazole ring, making it an integral component of many synthetic and natural bioactive molecules. The importance of benzothiazole derivatives in medicinal chemistry is detailed, highlighting their potential in developing new therapeutic agents (Bhat & Belagali, 2020).

Antioxidant Capacity

The antioxidant capacity of benzothiazole derivatives has been evaluated through various assays, including the ABTS/PP decolorization assay. This review elucidates the reaction pathways underlying the antioxidant capacity, offering insights into the specific interactions between benzothiazole compounds and reactive species, thus highlighting their potential as antioxidants in pharmaceutical and material sciences (Ilyasov et al., 2020).

Antimicrobial and Antiviral Agents

Benzothiazole moieties and their derivatives have shown significant potential as antimicrobial and antiviral agents. This review focuses on the antimicrobial and antiviral capacities of benzothiazole derivatives against various microorganisms and viruses, suggesting them as active candidates in discovering new antimicrobial or antiviral drugs for clinical development (Elamin et al., 2020).

properties

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c12-6-5-10-9-7-3-1-2-4-8(7)15(13,14)11-9/h1-4,12H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWHFCILLXJTMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCO)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]ethanol

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